N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the imidazolidinyl core through cyclization reactions.
- Introduction of the chloromethylphenyl and dimethoxyphenethyl groups via substitution reactions.
- Final acylation to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE may include other imidazolidinyl derivatives with different substituents. Examples include:
- N-(2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-[3-(3,4-DIMETHOXYPHENETHYL)-1-(2,4-DIMETHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]PROPIONAMIDE
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H32ClN3O4S |
---|---|
Molecular Weight |
566.1g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C30H32ClN3O4S/c1-18-9-11-24(19(2)15-18)34-29(36)25(17-28(35)32-23-8-6-7-22(31)20(23)3)33(30(34)39)14-13-21-10-12-26(37-4)27(16-21)38-5/h6-12,15-16,25H,13-14,17H2,1-5H3,(H,32,35) |
InChI Key |
MYDDOCRPAJADST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=C(C(=CC=C4)Cl)C)C |
Origin of Product |
United States |
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